molecular formula C11H19NO4 B051308 trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid CAS No. 245115-25-7

trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Cat. No. B051308
M. Wt: 229.27 g/mol
InChI Key: BUEPEVBYNBQNED-HTQZYQBOSA-N
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Description

Synthesis Analysis

The synthesis of trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid and related stereoisomers involves various chemical procedures to obtain pure cis or trans acids. One approach includes the adjustment of reaction conditions to favor either stereoisomer, followed by optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase. Ab initio calculations have provided insights into the cis selectivity observed in some synthesis steps, illustrating the complexity and precision required in the synthesis of such compounds (Bakonyi et al., 2013).

Molecular Structure Analysis

X-ray crystallography studies reveal that geometric isomers of closely related cyclopentanecarboxylic acids exhibit zwitterionic forms in the solid state, with significant hydrogen bonding influencing the molecular conformation. These studies underscore the importance of molecular structure in determining the physical and chemical properties of the compound (Curry et al., 1993).

Chemical Reactions and Properties

Trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid undergoes various chemical reactions, including epoxidation and cyclisation, which are pivotal for its transformation into other useful compounds. These reactions are influenced by factors such as solvent choice and reaction conditions, highlighting the compound's reactivity and versatility in chemical synthesis (Lewandowski et al., 2005).

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Methods of Application or Experimental Procedures : The compound is used to prepare a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Application 2: Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

  • Summary of the Application : This compound is used in the synthesis of a new derivative of β-(1,2,4-Triazol-1-yl)alanine .
  • Methods of Application or Experimental Procedures : The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
  • Results or Outcomes : A simple synthetic approach to racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine in four steps and 68% overall yield starting from oxazoline derivative 1 is reported .

Application 3: High-Temperature Deprotection

  • Summary of the Application : This compound is used in a method for high-temperature deprotection of amino acids and peptides in a phosphonium ionic liquid .
  • Methods of Application or Experimental Procedures : The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate .
  • Results or Outcomes : The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect. The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .

Application 4: Synthesis of Ionic Liquids

  • Summary of the Application : This compound is used in the preparation of a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
  • Methods of Application or Experimental Procedures : The compound is used to prepare a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Application 5: Multiple Roles in Organic Synthesis

  • Summary of the Application : This compound can play multiple roles as the reactant, reaction medium, coupling additive, and CTPA pre-activator in organic synthesis .
  • Methods of Application or Experimental Procedures : The proposed mechanism includes the following steps: (1) attack of the 2-position of imidazolium ionic liquid 1 by CTPA to give phosphonium intermediate 3, (2) formation of acyloxyphosphonium 4 from the protected amino acid anion of 1 and generation of hydrosulphide 5, (3) an alternative pathway where the salt 4 directly reacts with resin-bound amino acid 8 to give peptide product 9, and (4) another possible pathway where 4 first transfers to active thioester 7, which then couples with 8 to form product 9 .
  • Results or Outcomes : The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .

Application 6: Deprotection of Amino Acids and Peptides

  • Summary of the Application : This compound is used in a method for high-temperature deprotection of amino acids and peptides in a phosphonium ionic liquid .
  • Methods of Application or Experimental Procedures : The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate .
  • Results or Outcomes : The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect. The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEPEVBYNBQNED-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001137593
Record name rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

CAS RN

136315-71-4
Record name rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136315-71-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Sato, Y Fukase, M Kono, A Ochida, T Oda… - …, 2019 - Wiley Online Library
Retinoic‐acid‐related orphan receptor γt (RORγt) inverse agonists could be used for the treatment of autoimmune diseases. Previously, we reported a novel quinazolinedione 1 a with a …

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